molecular formula C7H10N2O2S B1427021 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile CAS No. 1187595-85-2

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No. B1427021
Key on ui cas rn: 1187595-85-2
M. Wt: 186.23 g/mol
InChI Key: HQUIOHSYUKWGOM-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

A solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (9, 1000g, 5.2 mol) in acetonitrile (7 L) and a 3 N aqueous HCl solution (7 L) was stirred at room temperature for 18 h. When HPLC showed that all the starting material (9) was consumed, the reaction mixture was concentrated under reduced pressure to dryness. The residue, which contains the crude desired deprotection product (10), was then suspended in acetonitrile (12 L) and the resulting suspension was cooled to 0-5° C. Diisopropyethylamine (DIEA, 3.14 L, 18.03 mol, 3.5 equiv) was then slowly added while keeping the internal temperature below 5° C. The resulting homogeneous solution was allowed to cool down to 0° C. and ethane sulfonyl chloride (EtSO2Cl, 730 mL, 7.73 mol, 1.5 equiv) was added over 1 h while keeping the internal temperature below 5° C. The resulting reaction mixture was allowed to gradually warm to room temperature and stirred at room temperature for overnight. When HPLC showed that the reaction was complete, the reaction mixture was concentrated under reduced pressure to a volume of approximately 2 L. The bath temperature of the rotary evaporator is set to not exceed 45° C. The concentrated residue was then diluted with dichloromethane (CH2Cl2, 10 L) and the resulting dichloromethane solution was washed with aqueous sodium chloride solution (10 L). The aqueous phase was back extracted with dichloromethane (CH2Cl2, 5 L). The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4) and the residue was absorbed onto silica gel (SiO2, 1 Kg) under reduced pressure. The bath temperature of the rotary evaporator was set to not exceed 45° C. The material was then loaded onto a silica gel column (SiO2, 2.5 Kg) and eluted with 20-60 % ethyl acetate in heptane to afford 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (11, 882 g, 968.4 g theoretical, 91% yield) as off-white solids. For 11: 1H NMR (CDCl3, 300 MHz) δ 5.46 (m, 1H), 4.77 (m, 2H), 4.70 (m, 2H), 3.05 (q, 2H), 1.39 (t, 3H) ppm; C7H10N2O2S (MW, 186.23), LCMS (EI) m/e 187 (M++H).
Quantity
5.2 mol
Type
reactant
Reaction Step One
Name
Quantity
7 L
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.14 L
Type
reactant
Reaction Step Three
Quantity
730 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].Cl.C(N(C(C)C)CC)(C)C.[CH2:25]([S:27](Cl)(=[O:29])=[O:28])[CH3:26]>C(#N)C>[CH2:25]([S:27]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:29])=[O:28])[CH3:26]

Inputs

Step One
Name
Quantity
5.2 mol
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
7 L
Type
reactant
Smiles
Cl
Name
Quantity
7 L
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
Step Three
Name
Quantity
3.14 L
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Four
Name
Quantity
730 mL
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to 0° C.
CUSTOM
Type
CUSTOM
Details
the internal temperature below 5° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to gradually warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure to a volume of approximately 2 L
CUSTOM
Type
CUSTOM
Details
The bath temperature of the rotary evaporator
CUSTOM
Type
CUSTOM
Details
exceed 45° C
ADDITION
Type
ADDITION
Details
The concentrated residue was then diluted with dichloromethane (CH2Cl2, 10 L)
WASH
Type
WASH
Details
the resulting dichloromethane solution was washed with aqueous sodium chloride solution (10 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was back extracted with dichloromethane (CH2Cl2, 5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the residue was absorbed onto silica gel (SiO2, 1 Kg) under reduced pressure
CUSTOM
Type
CUSTOM
Details
The bath temperature of the rotary evaporator
CUSTOM
Type
CUSTOM
Details
exceed 45° C
WASH
Type
WASH
Details
eluted with 20-60 % ethyl acetate in heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)S(=O)(=O)N1CC(C1)=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 882 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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